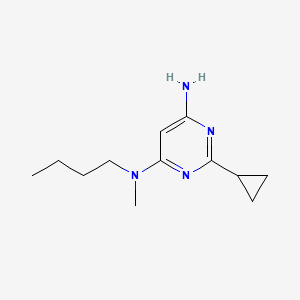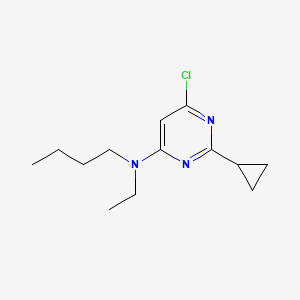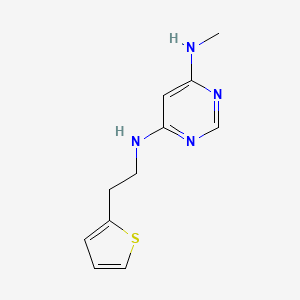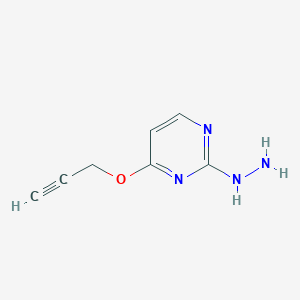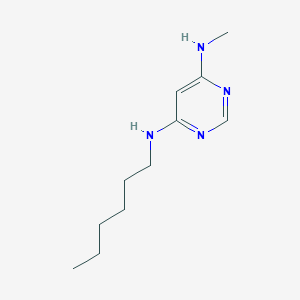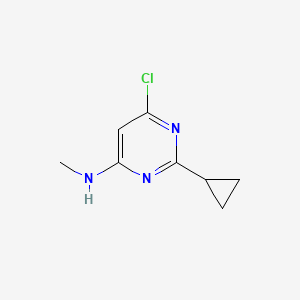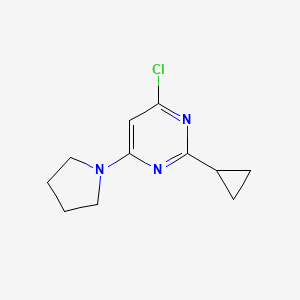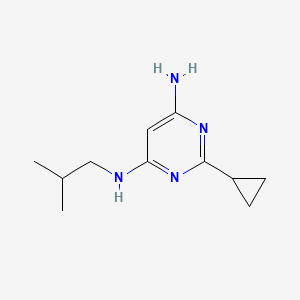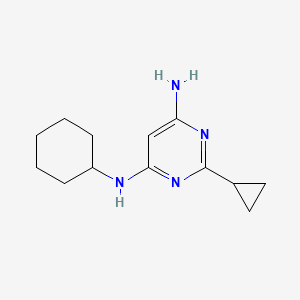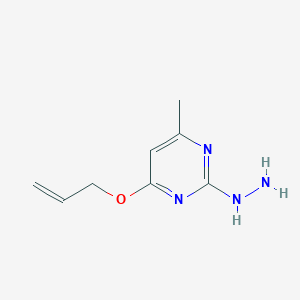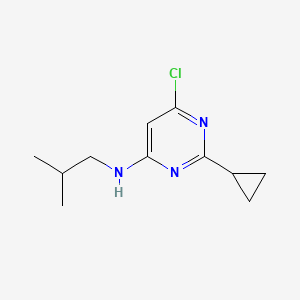
(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2FN3O and its molecular weight is 278.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for antiviral efficacy, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory effects . Given the structural features of the compound, it may be researched for its potential to reduce inflammation, possibly by inhibiting specific pathways or molecules involved in inflammatory responses.
Anticancer Applications
Indole derivatives are known for their anticancer activities, which could be due to their ability to bind with high affinity to multiple receptors . The compound could be explored for its potential use in cancer treatment, possibly as a chemotherapeutic agent or as a part of targeted therapy.
Antimicrobial Effects
The broad-spectrum biological activities of indole derivatives include antimicrobial effects . Research could focus on the compound’s ability to act against various bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents.
Analgesic Potential
Research has been conducted on similar compounds for their analgesic potential against pain models in mice . This compound could be synthesized and tested for its effectiveness in pain management, potentially offering a new class of analgesics.
Antidiabetic Activity
Indole derivatives have shown promise in antidiabetic activity, suggesting that our compound could be investigated for its potential to regulate blood glucose levels or improve insulin sensitivity .
Antimalarial Properties
Given the diverse biological activities of indole derivatives, including antimalarial effects, the compound could be explored for its efficacy against malaria parasites . This could contribute to the development of novel antimalarial drugs.
Anticholinesterase Activity
Indole-based compounds have been studied for their anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s . The compound could be researched for its potential to inhibit cholinesterase enzymes, thereby offering therapeutic benefits for neurodegenerative conditions.
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O.ClH/c1-5-14-10(15-16-5)9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLAWZPAVIFHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC(=C(C=C2)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




